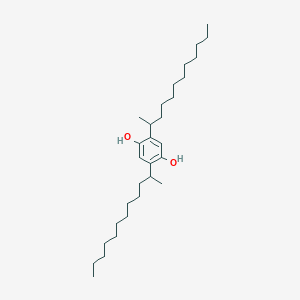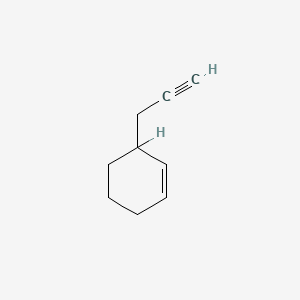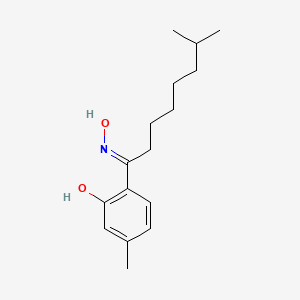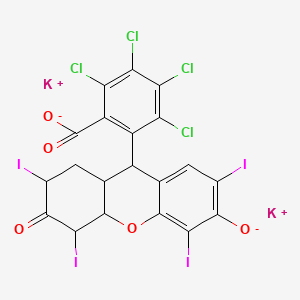
1,4-Benzenediol, 2,5-di-sec-dodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediol, 2,5-di-sec-dodecyl-: is an organic compound belonging to the class of dihydroxybenzenes, also known as benzenediols. This compound features two hydroxyl groups (-OH) attached to a benzene ring, specifically at the 1 and 4 positions, with two secondary dodecyl groups attached at the 2 and 5 positions. The molecular formula for this compound is C30H54O2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Benzenediol, 2,5-di-sec-dodecyl- typically involves the alkylation of hydroquinone (1,4-benzenediol) with sec-dodecyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 1,4-Benzenediol, 2,5-di-sec-dodecyl- can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Benzenediol, 2,5-di-sec-dodecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are used for substitution reactions.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzenediols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,4-Benzenediol, 2,5-di-sec-dodecyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of polymers and resins.
Biology: In biological research, this compound is used to study the effects of alkylated phenols on cellular processes. It is also used in the development of bioactive molecules.
Industry: 1,4-Benzenediol, 2,5-di-sec-dodecyl- is used in the production of antioxidants, stabilizers, and UV absorbers for various industrial applications .
Wirkmechanismus
The mechanism of action of 1,4-Benzenediol, 2,5-di-sec-dodecyl- involves its ability to undergo redox reactions. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1,4-Benzenediol (Hydroquinone): Lacks the secondary dodecyl groups, making it less hydrophobic.
1,4-Benzenediol, 2,5-dimethyl-: Contains methyl groups instead of dodecyl groups, resulting in different physical and chemical properties.
1,4-Benzenediol, 2,5-di-tert-butyl-: Contains tert-butyl groups, which provide steric hindrance and affect reactivity.
Uniqueness: 1,4-Benzenediol, 2,5-di-sec-dodecyl- is unique due to its long alkyl chains, which impart hydrophobic characteristics and influence its solubility and reactivity. This makes it particularly useful in applications where hydrophobicity and antioxidant properties are desired .
Eigenschaften
| 17354-12-0 | |
Molekularformel |
C30H54O2 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2,5-di(dodecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |
InChI-Schlüssel |
NWUNKFTVLXWQQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














